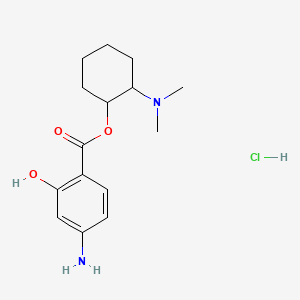

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride

Description

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is a synthetic derivative of salicylic acid, modified with a para-amino group and esterified with 2-(dimethylamino)cyclohexanol. The hydrochloride salt enhances its solubility and stability.

Properties

CAS No. |

78280-31-6 |

|---|---|

Molecular Formula |

C15H23ClN2O3 |

Molecular Weight |

314.81 g/mol |

IUPAC Name |

[2-(dimethylamino)cyclohexyl] 4-amino-2-hydroxybenzoate;hydrochloride |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-17(2)12-5-3-4-6-14(12)20-15(19)11-8-7-10(16)9-13(11)18;/h7-9,12,14,18H,3-6,16H2,1-2H3;1H |

InChI Key |

QNHAIQCORNIVJV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCCC1OC(=O)C2=C(C=C(C=C2)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of p-Aminosalicylic Acid with 2-(Dimethylamino)cyclohexanol

A common synthetic approach involves direct esterification of p-aminosalicylic acid with 2-(dimethylamino)cyclohexanol under acidic or coupling reagent-mediated conditions.

-

- The carboxylic acid group of p-aminosalicylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic 4-dimethylaminopyridine (DMAP).

- The activated acid is then reacted with 2-(dimethylamino)cyclohexanol to form the ester bond.

- The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 °C to room temperature.

- After completion, the product is purified by extraction and chromatography.

- The free base ester is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | p-Aminosalicylic acid + DCC + DMAP in DCM | Activation of carboxyl group |

| 2 | Addition of 2-(dimethylamino)cyclohexanol | Ester formation at 0 °C to RT |

| 3 | Work-up: filtration, washing, chromatography | Purification of ester |

| 4 | Treatment with HCl in ethanol | Formation of hydrochloride salt |

- Yields : Typically moderate to high (60–85%) depending on reaction time and purity of reagents.

Alternative Method: Acid Chloride Intermediate

In some protocols, the acid chloride of p-aminosalicylic acid is first prepared to facilitate esterification:

-

- p-Aminosalicylic acid is converted into its acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under reflux.

- The acid chloride intermediate is then reacted with 2-(dimethylamino)cyclohexanol in the presence of a base such as triethylamine to neutralize the HCl formed.

- The crude ester is purified and converted into the hydrochloride salt as above.

Advantages : Faster reaction rates and potentially higher yields.

Disadvantages : Acid chlorides are moisture-sensitive and require careful handling.

Protection of the p-Amino Group

The amino group in the para position of salicylic acid may be protected during esterification to prevent side reactions:

Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) .

After ester formation, the protecting group is removed under acidic or basic conditions.

This step improves yield and purity but adds complexity.

Formation of Hydrochloride Salt

The free base ester is dissolved in a suitable solvent (e.g., ethanol).

Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise.

The hydrochloride salt precipitates or crystallizes upon cooling.

The solid is filtered, washed, and dried under vacuum.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification (DCC/DMAP) | p-Aminosalicylic acid, DCC, DMAP, DCM | 0 °C to RT | 12–24 hours | 70–85 | Mild conditions, moderate yield |

| Acid Chloride Method | SOCl₂, then 2-(dimethylamino)cyclohexanol, Et₃N | Reflux (SOCl₂), RT (esterification) | 2–6 hours | 75–90 | Faster, moisture sensitive |

| Amino Protection | Boc₂O or Fmoc-Cl, base | RT | 1–3 hours | >90 | Optional, improves selectivity |

| Hydrochloride Salt Formation | HCl in ethanol | RT | 1–2 hours | Quantitative | Improves stability and solubility |

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that salicylic acid derivatives exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in various studies. For instance, a study showed that salicylic acid derivatives could effectively reduce the viability of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli in vitro. This property makes it a candidate for developing topical antimicrobial agents .

2. Anti-inflammatory Properties

Salicylic acid is well-known for its anti-inflammatory effects, making it valuable in treating conditions such as acne and psoriasis. The derivative discussed here has been shown to enhance these effects by penetrating deeper layers of the skin due to its esterified structure, which may improve bioavailability and efficacy in topical formulations .

3. Drug Formulation

The hydrochloride salt form of this compound is particularly useful in pharmaceutical formulations due to its improved solubility compared to the free base. This characteristic facilitates better absorption when administered orally or topically. Additionally, it can be combined with other active ingredients to create synergistic effects in multi-component therapies .

Agricultural Applications

1. Plant Growth Regulation

Salicylic acid is recognized as a plant growth regulator, influencing various physiological processes in plants. The specific compound can enhance plant resistance to biotic and abiotic stresses by modulating stress response pathways. Studies have shown that applying salicylic acid derivatives can increase crop yields and improve resistance against pests and diseases .

2. Herbicide Development

Research into the herbicidal potential of salicylic acid derivatives suggests that they can inhibit the growth of certain weed species while promoting crop health. This dual action could lead to the development of environmentally friendly herbicides that minimize chemical runoff and reduce environmental impact .

Chemical Synthesis Applications

1. Intermediate for Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it a versatile building block in synthetic chemistry .

2. Development of Novel Compounds

Salicylic acid derivatives are often used to synthesize novel compounds with enhanced biological activities. Researchers have explored modifications to the cyclohexyl group or amino substituents to create new derivatives that exhibit improved pharmacological profiles or reduced toxicity compared to existing drugs .

Case Studies

Mechanism of Action

The mechanism of action of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. For example, aminosalicylic acid derivatives inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition disrupts bacterial cell growth and multiplication, making it effective against certain bacterial infections.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule:

Key Observations :

- Aromatic Substitution: The para-amino group on the salicylate core distinguishes it from cyclopentolate’s benzeneacetic acid structure, which lacks direct phenolic hydroxyl groups .

Pharmacological and Analytical Comparisons

- Cyclopentolate Hydrochloride: A well-characterized anticholinergic used in ophthalmology. Its dimethylaminoethyl ester and cyclopentyl group contribute to rapid corneal absorption and short duration . The target compound’s cyclohexyl group may prolong activity but requires empirical validation.

Analytical Methods :

- Both cyclopentolate and the target compound likely employ infrared spectroscopy (IR) and HPLC for identification, as described in pharmacopeial standards .

Research Findings and Data Gaps

- Target Compound: Limited empirical data exist on its synthesis, stability, or bioactivity.

- Cyclopentolate Benchmark : establishes a purity standard (98.0–102.0%) and validated analytical protocols, which could guide quality control for the target compound .

Biological Activity

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride (CAS number: 78280-31-6) is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C15H22N2O3Cl

- Molecular Weight : 314.85 g/mol

- Structure : The compound features a salicylic acid backbone with a p-amino group and a dimethylamino cyclohexyl ester.

1. Antimicrobial Activity

Research indicates that salicylic acid derivatives exhibit broad-spectrum antimicrobial properties. The compound has been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have reported minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

2. Anticancer Properties

Salicylic acid derivatives have demonstrated potential anticancer activity. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest. For example, the compound has been tested against prostate cancer cells, showing significant cytotoxic effects at specific concentrations .

3. Anti-inflammatory Effects

The anti-inflammatory properties of salicylic acid derivatives are well-documented. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .

Toxicity Profile

The acute toxicity of this compound was assessed in rodent models, yielding an LD50 value of 155 mg/kg when administered subcutaneously . This toxicity profile necessitates careful consideration in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of salicylic acid derivatives against Staphylococcus aureus indicated that the compound exhibits potent antibacterial activity with an MIC of approximately 0.78 µg/mL. This suggests its potential use as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Cancer Cell Apoptosis

In a controlled experiment involving prostate cancer cell lines (PC3 and DU145), treatment with salicylic acid derivatives resulted in significant reductions in cell viability after 24 hours of exposure, with IC50 values ranging from 18 to 35 µM. The study concluded that these compounds could be developed as novel anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3Cl |

| Molecular Weight | 314.85 g/mol |

| LD50 (Mouse) | 155 mg/kg |

| Antibacterial MIC | 0.78 µg/mL |

| Anticancer IC50 (PC3 Cells) | 18-35 µM |

Q & A

Basic: What synthetic strategies are recommended for optimizing the esterification of salicylic acid derivatives with cyclohexylamine moieties?

Answer:

Esterification of salicylic acid derivatives with cyclohexylamine groups often employs coupling reagents like carbodiimides (e.g., DCC, EDC) or carbamoyl derivatives. For example, trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride can be hydrolyzed to form the free acid, which is then activated using a dimethylcarbamoyl reagent to facilitate coupling with arylpiperazine derivatives . Key parameters include:

- Reagent selection : Carbamoyl reagents reduce side reactions compared to traditional acid chlorides.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reactions are typically conducted at 0–25°C to prevent racemization or degradation.

Basic: How can researchers characterize the hydrochloride salt form of this compound, given limited physicochemical data in literature?

Answer:

When literature data are unavailable (e.g., solubility, partition coefficient ), prioritize:

- Thermogravimetric analysis (TGA) : Confirms salt stability and hydration states.

- NMR spectroscopy : Distinguishes proton environments of the salicylic acid core, dimethylamino group, and cyclohexyl ester. For example, cyclohexyl protons exhibit characteristic upfield shifts (δ 1.2–2.0 ppm) in H-NMR .

- HPLC-UV/ELSD : Validates purity using reverse-phase methods (C18 columns, 0.1% TFA in water/acetonitrile gradients) .

Advanced: How can conflicting data on the compound’s stability in aqueous solutions be resolved?

Answer:

Conflicts may arise from variations in pH, ionic strength, or storage conditions. To address this:

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) conditions at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free salicylic acid or cyclohexanol derivatives) .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which influences stability in humid environments .

Advanced: What experimental designs are suitable for investigating the compound’s potential as a CNS-targeting prodrug?

Answer:

Given the dimethylamino group’s ability to enhance blood-brain barrier permeability:

- In vitro assays : Measure esterase-mediated hydrolysis in plasma or brain homogenate to assess prodrug activation kinetics.

- Molecular docking : Model interactions with acetylcholinesterase or monoamine transporters using software like AutoDock Vina (PubChem CID 14180607 provides structural data for analogs ).

- Pharmacokinetic profiling : Use radiolabeled analogs (e.g., C-labeled cyclohexyl ester) to track distribution in animal models .

Methodological: How can researchers determine solubility parameters when no literature data exist?

Answer:

Employ the shake-flask method :

Saturate buffers (pH 1–10) with the compound.

Agitate for 24 hours at 25°C.

Filter and quantify supernatant concentration via HPLC-UV .

Calculate logP using software like MarvinSketch (PubChem’s canonical SMILES strings aid input ).

Advanced: What strategies mitigate low yields in the final coupling step with arylpiperazine derivatives?

Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Activating reagents : Use HOBt or HOAt to stabilize reactive intermediates during carbodiimide-mediated coupling .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 minutes).

- Purification : Employ flash chromatography with silica gel (eluent: CHCl/MeOH/NHOH 90:9:1) .

Regulatory: How should analytical methods be validated to meet ICH guidelines for preclinical studies?

Answer:

Follow ICH Q2(R1) criteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.